molecular formula C18H20N2O5S B13353173 2-(4-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(4-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13353173
M. Wt: 376.4 g/mol
InChI Key: BZXCLIIJVOACLP-UHFFFAOYSA-N
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Description

2-(4-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring substituted with ethoxycarbonyl and dimethyl groups, and a nicotinate moiety with a methylthio group.

Preparation Methods

The synthesis of 2-(4-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate involves multiple steps. One common method includes the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach involves the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nicotinate moiety may interact with nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The ethoxycarbonyl and methylthio groups can modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

[2-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-5-24-18(23)15-11(3)20-10(2)14(15)13(21)9-25-17(22)12-7-6-8-19-16(12)26-4/h6-8,20H,5,9H2,1-4H3

InChI Key

BZXCLIIJVOACLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)COC(=O)C2=C(N=CC=C2)SC)C)C

Origin of Product

United States

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